Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Modern Synthesis
Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Modern Synthesis
An In-Depth Technical Guide to 1-Fluoro-4-iodobenzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their desired properties. Fluorination is a key strategy in drug design, often leading to improved metabolic stability, bioavailability, and binding affinity. Within the toolkit of the synthetic chemist, fluorinated aryl halides serve as versatile building blocks. This guide focuses on 1-fluoro-4-iodobenzene (also known as 4-fluoroiodobenzene), a critical intermediate in organic synthesis.[1][2] Its value lies in the unique reactivity conferred by the presence of both a fluorine and an iodine substituent on the benzene ring.[2] The carbon-iodine bond provides a reactive site for a variety of cross-coupling reactions, while the fluorine atom imparts the desirable physicochemical properties associated with organofluorine compounds.[2][3] This guide provides an in-depth exploration of the synthesis, properties, applications, and safe handling of 1-fluoro-4-iodobenzene, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of 1-Fluoro-4-iodobenzene
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of 1-fluoro-4-iodobenzene are summarized in the table below.
| Property | Value |
| CAS Number | 352-34-1[4] |
| Molecular Formula | C6H4FI[4] |
| Molecular Weight | 222.00 g/mol |
| Appearance | Clear yellow liquid[4] |
| Melting Point | -20 °C (lit.)[4] |
| Boiling Point | 182-184 °C (lit.)[4] |
| Density | 1.925 g/mL at 25 °C (lit.)[4] |
| Refractive Index | n20/D 1.583 (lit.)[4] |
| Flash Point | 155 °F (68 °C) - closed cup[5] |
| Solubility | Insoluble in water[4] |
| Stability | Light sensitive; often stabilized with copper[4] |
Synthesis Methodologies: Pathways to a Versatile Building Block
1-Fluoro-4-iodobenzene can be synthesized through several established routes. The choice of method often depends on the starting material availability, scale, and desired purity. Two common laboratory-scale preparations are detailed below.
Method 1: Diazotization of 4-Fluoroaniline
This classic method involves the conversion of the amino group of 4-fluoroaniline into a diazonium salt, which is subsequently displaced by an iodide. This approach is a reliable way to introduce iodine onto an aromatic ring.
Reaction Scheme:
Figure 1: Diazotization of 4-Fluoroaniline.
Experimental Protocol:
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To a solution of 4-fluoroaniline in an aqueous acid (e.g., HCl or H2SO4) cooled to 0-5 °C, a solution of sodium nitrite (NaNO2) in water is added dropwise, maintaining the temperature below 5 °C.
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The resulting diazonium salt solution is then added to a solution of potassium iodide (KI).
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The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
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The product is typically extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.
Method 2: Iodination of Fluorobenzene
Direct iodination of fluorobenzene offers an alternative route. This electrophilic aromatic substitution reaction requires an oxidizing agent to generate the electrophilic iodine species.
Reaction Scheme:
Figure 2: Iodination of Fluorobenzene.
Experimental Protocol:
-
In a round-bottom flask, fluorobenzene is treated with elemental iodine in the presence of an oxidizing agent such as nitric acid or iodic acid.
-
The reaction mixture is stirred, often with gentle heating, to promote the reaction.
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Upon completion, the reaction is quenched, and the organic layer is separated.
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The crude product is washed to remove any unreacted iodine and acid, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and purified by distillation.
Applications in Drug Development and Research
1-Fluoro-4-iodobenzene is a cornerstone intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]
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Cross-Coupling Reactions: The C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[3] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of drug candidates.[3]
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Synthesis of Biologically Active Compounds: The 4-fluorophenyl moiety is a common structural motif in many pharmaceuticals. By using 1-fluoro-4-iodobenzene as a starting material, medicinal chemists can readily incorporate this group into larger, more complex molecules. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, thereby improving cell membrane permeability and target binding.
-
Radiochemistry: The radioisotope fluorine-18 is a widely used positron emitter in Positron Emission Tomography (PET) imaging. The synthesis of no-carrier-added 4-[18F]fluoroiodobenzene provides a versatile building block for the development of novel PET radiotracers.
Safety and Handling
As with any chemical reagent, proper handling and awareness of potential hazards are crucial. The following information is a summary of the key safety considerations for 1-fluoro-4-iodobenzene.
Hazard Identification:
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
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May cause respiratory irritation (H335)
-
Combustible liquid [6]
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7] Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing vapors or mist.[5] Keep away from heat, sparks, and open flames.[5][6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Protect from light.[4][6]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
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Conclusion
1-Fluoro-4-iodobenzene is a high-value synthetic intermediate that bridges the fields of organofluorine and organoiodine chemistry. Its utility in constructing complex molecular architectures, particularly through cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. A comprehensive understanding of its synthesis, properties, and safe handling procedures is essential for leveraging its full potential in the laboratory and beyond.
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